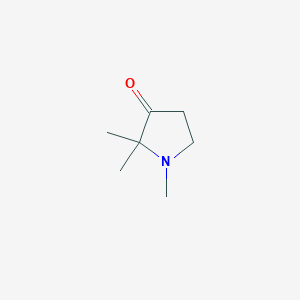

1,2,2-Trimethylpyrrolidin-3-one

Beschreibung

1,2,2-Trimethylpyrrolidin-3-one is a bicyclic ketone derivative of pyrrolidine with a molecular formula of C₈H₁₃NO. Its structure features a five-membered pyrrolidinone ring substituted with three methyl groups at the 1-, 2-, and 2-positions, conferring unique steric and electronic properties. This compound is primarily utilized in organic synthesis as a chiral building block due to its rigid bicyclic framework, which can influence stereochemical outcomes in reactions such as asymmetric catalysis or pharmaceutical intermediate synthesis. Its physicochemical properties, including moderate polarity and lipophilicity (LogP ≈ 0.8), make it suitable for applications requiring balanced solubility in both polar and nonpolar solvents.

Eigenschaften

IUPAC Name |

1,2,2-trimethylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2)6(9)4-5-8(7)3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYFDOGPFCQTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,2-Trimethylpyrrolidin-3-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones, including 1,2,2-trimethylpyrrolidin-3-one, typically involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for 1,2,2-trimethylpyrrolidin-3-one often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2-Trimethylpyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups and the ketone functional group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,2-Trimethylpyrrolidin-3-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Wirkmechanismus

The mechanism of action of 1,2,2-trimethylpyrrolidin-3-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

2-Pyrrolidone

- Applications : Widely used as an industrial solvent and precursor for polymers like nylon-4.

- Key Differences :

- Higher water solubility (miscible) compared to 1,2,2-Trimethylpyrrolidin-3-one (slightly soluble).

- Lower LogP (-0.47) due to the absence of hydrophobic methyl groups.

1-Methyl-2-pyrrolidone (NMP)

- Structure: Features a methyl group at the 1-position of the pyrrolidinone ring.

- Applications : Polar aprotic solvent in electronics and pharmaceuticals.

- Key Differences :

- Higher boiling point (202°C) than 1,2,2-Trimethylpyrrolidin-3-one (~200–210°C), but lower melting point (-24°C).

- Enhanced solvation power due to its strong dipole moment, unlike the sterically hindered 1,2,2-Trimethylpyrrolidin-3-one.

3-Pyrrolidone

- Structure : Lactam with a ketone group at the 3-position.

- Applications : Rarely used industrially due to synthetic challenges.

- Key Differences :

- Higher reactivity in nucleophilic acyl substitution compared to 1,2,2-Trimethylpyrrolidin-3-one, which is less electrophilic due to steric shielding of the ketone.

Data Tables

Table 1: Physicochemical Properties

| Property | 1,2,2-Trimethylpyrrolidin-3-one | 2-Pyrrolidone | 1-Methyl-2-pyrrolidone (NMP) |

|---|---|---|---|

| Molecular Weight (g/mol) | 141.21 | 85.11 | 99.13 |

| Melting Point (°C) | 45–50 | 25 | -24 |

| Boiling Point (°C) | 200–210 | 245 | 202 |

| Water Solubility | Slightly soluble | Miscible | Miscible |

| LogP (Octanol-Water) | 0.8 | -0.47 | 0.34 |

Research Findings

- Synthetic Utility : 1,2,2-Trimethylpyrrolidin-3-one’s methyl groups impose significant steric hindrance, reducing its reactivity in nucleophilic additions compared to 2-pyrrolidone and NMP. This property is exploited in asymmetric synthesis to control stereoselectivity.

- Thermal Stability : The compound decomposes at temperatures above 250°C, making it less stable than NMP (decomposition > 300°C) but comparable to 2-pyrrolidone.

Biologische Aktivität

1,2,2-Trimethylpyrrolidin-3-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of pyrrolidine, characterized by a five-membered ring structure that includes three methyl groups and a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of 1,2,2-Trimethylpyrrolidin-3-one can be attributed to its interactions with various cellular receptors and biochemical pathways. Pyrrolidine derivatives are known for their ability to bind to specific receptors, leading to diverse cellular responses. The following outlines its mechanism of action:

- Target Receptors: The compound interacts with various receptors involved in disease pathways. Its binding affinity can influence pharmacological effects.

- Biochemical Pathways: The sp³-hybridization and non-planarity of the pyrrolidine ring enhance the compound's ability to explore pharmacophore space, which is crucial for drug design.

- Pharmacokinetics: Modifications in the molecular structure can improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates derived from this compound.

Biological Activity

Research indicates that 1,2,2-Trimethylpyrrolidin-3-one exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have been effective against bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity: Preliminary research suggests that 1,2,2-Trimethylpyrrolidin-3-one may exhibit cytotoxic effects on cancer cell lines. A study highlighted its potential in inhibiting the proliferation of human cancer cells through apoptosis induction.

Case Studies

A review of case studies involving pyrrolidine derivatives provides insights into the practical applications of 1,2,2-Trimethylpyrrolidin-3-one:

-

Case Study: Anticancer Activity

- Objective: To evaluate the cytotoxic effects of 1,2,2-Trimethylpyrrolidin-3-one on breast cancer cells.

- Methodology: Human breast cancer cell lines were treated with varying concentrations of the compound.

- Findings: Significant inhibition of cell proliferation was observed at higher concentrations (IC50 values indicating effective doses). The mechanism was linked to apoptosis through caspase activation.

-

Case Study: Antimicrobial Efficacy

- Objective: To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology: Disc diffusion method was employed to test the efficacy against selected bacterial strains.

- Findings: The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

The chemical reactivity of 1,2,2-Trimethylpyrrolidin-3-one allows it to participate in various reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or other derivatives | Potassium permanganate |

| Reduction | Converts ketone to alcohol | Sodium borohydride |

| Substitution | Forms derivatives through substitution reactions | Halogens or nucleophiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.